N-benzyloxypropionamide
Description
N-Benzyloxypropionamide is a synthetic amide derivative characterized by a benzyloxy group (-OCH₂C₆H₅) attached to the nitrogen of a propionamide backbone. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 191.22 g/mol. The compound is synthesized via established protocols involving condensation reactions between benzyloxyamine and propionic acid derivatives, as detailed in published procedures .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-phenylmethoxypropanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-10(12)11-13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
InChI Key |
AJFCFEDBJWOPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyloxypropionamide can be synthesized through several methods. One common approach involves the reaction of benzylic alcohols with acetamides. For instance, a radical condensation reaction between benzylic alcohols and acetamides can be performed using potassium tert-butoxide as an additive, yielding 3-arylpropanamides .
Industrial Production Methods
Industrial production of this compound may involve the amidation of propionic acid derivatives with benzylamine. This process typically requires controlled reaction conditions, including specific temperatures and the use of catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyloxypropionamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the amide group produces amines .
Scientific Research Applications
N-benzyloxypropionamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyloxypropionamide involves its interaction with specific molecular targets. For instance, it may bind to neuronal sodium channels and calcium channels, modulating their activity and exerting anticonvulsant effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pharmacological and physicochemical properties of amide derivatives are heavily influenced by substituents. Below is a comparative analysis of N-benzyloxypropionamide with three analogs:
Key Observations :
- This compound’s benzyloxy group enhances aromatic interactions and may improve radical scavenging via electron donation, similar to phenolic antioxidants like BHA .
- (R)-2-Acetamido-3-methoxypropionamide ’s chiral acetamido and methoxy groups are critical for target selectivity in drug design, as seen in J. Med. Chem. studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
